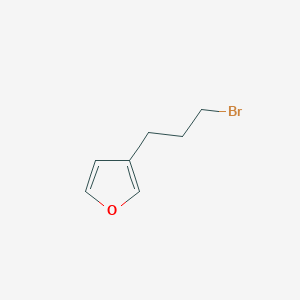

![molecular formula C9H9BrO4S B3317961 2-[(3-Bromophenyl)methanesulfonyl]acetic acid CAS No. 98288-12-1](/img/structure/B3317961.png)

2-[(3-Bromophenyl)methanesulfonyl]acetic acid

Descripción general

Descripción

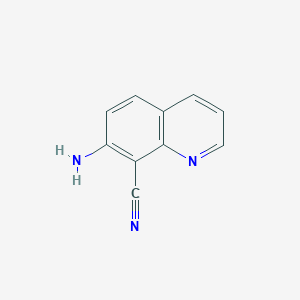

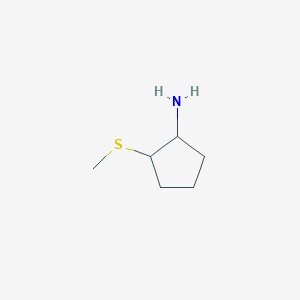

2-[(3-Bromophenyl)methanesulfonyl]acetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 293.14 .

Molecular Structure Analysis

The molecular formula of this compound is C9H9BrO4S . The InChI code is 1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 174-175 degrees Celsius .Aplicaciones Científicas De Investigación

Homogeneous Catalysis in Methane Conversion

Homogeneous catalysis, especially in the context of methane conversion, is a pivotal area of research. Methane, a potent greenhouse gas, has significant potential as a carbon resource if efficiently converted into more valuable chemicals like methanol, acetic acid, or acetaldehyde. The review by Sakakura (2010) elaborates on the challenges and advancements in methane conversion through homogeneous catalysis, where compounds like 2-[(3-Bromophenyl)methanesulfonyl]acetic acid may serve as intermediates or catalysts in facilitating these reactions, highlighting the importance of such compounds in sustainable chemistry and energy production Sakakura, T. (2010).

Photocatalysis in Environmental Applications

Photocatalysis represents another significant field where related compounds contribute to environmental remediation. Cantau et al. (2007) reviewed the oxidation of reduced sulfur compounds (e.g., methanethiol, dimethyl sulfide) in polluted atmospheres, indicating the role of photocatalytic processes in mitigating harmful and malodorous effects. This study underscores the utility of photocatalytic materials, potentially including derivatives of this compound, in environmental and water treatment applications Cantau, C., et al. (2007).

Organic Corrosion Inhibitors

The role of organic compounds in corrosion inhibition, particularly in acidic solutions, is critically reviewed by Goyal et al. (2018). These inhibitors, including potentially this compound and its derivatives, are essential in protecting metals and alloys from degradation, showcasing the compound's relevance in industrial maintenance and preservation Goyal, M., et al. (2018).

Biotechnological Applications of Methanotrophs

In biotechnology, methanotrophs use methane as their sole carbon source, offering a plethora of applications from single-cell protein production to biopolymers and other valuable chemicals. Strong et al. (2015) provide a comprehensive overview of methanotrophs' potential in generating economic value while utilizing methane, a process that could involve or be optimized by chemical compounds like this compound Strong, P., et al. (2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

It is hypothesized that the compound may interact with its targets through the bromophenyl and methanesulfonyl groups, which are known to have significant biological activities .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s activity .

Propiedades

IUPAC Name |

2-[(3-bromophenyl)methylsulfonyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGDBXMRFDVKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

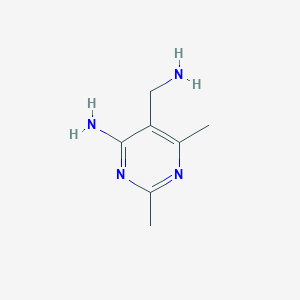

![1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one](/img/structure/B3317927.png)

![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B3317981.png)